(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-tert-butylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-TERT-BUTYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule characterized by its unique structure, which includes a furan ring, a bromophenyl group, and a pyrrolidone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-TERT-BUTYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the bromophenyl group through a bromination reaction. The final step involves the formation of the pyrrolidone core via a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Large-scale production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-TERT-BUTYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-TERT-BUTYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may focus on its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-TERT-BUTYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-TERT-BUTYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: can be compared with similar compounds, such as:
- (3E)-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-TERT-BUTYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
- (3E)-3-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-TERT-BUTYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact the compound’s reactivity, biological activity, and physical properties, highlighting the uniqueness of each derivative.
Properties
Molecular Formula |
C31H26BrNO2 |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(4-tert-butylphenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C31H26BrNO2/c1-31(2,3)24-11-15-26(16-12-24)33-28(21-7-5-4-6-8-21)20-23(30(33)34)19-27-17-18-29(35-27)22-9-13-25(32)14-10-22/h4-20H,1-3H3/b23-19+ |
InChI Key |
CXFKMQGDCUMGEK-FCDQGJHFSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C2=O)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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